Introduction: Situating Diethoxydiphenylsilane in Modern Chemistry
Introduction: Situating Diethoxydiphenylsilane in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of Diethoxydiphenylsilane (CAS 2553-19-7)
Diethoxydiphenylsilane (DEDPS), identified by CAS Number 2553-19-7, is an organosilicon compound of significant interest in materials science, analytical chemistry, and synthetic protocols. As a member of the dialkoxysilane family, its unique molecular architecture—a central silicon atom bonded to two phenyl and two ethoxy groups—confers a duality of function. The phenyl groups impart thermal stability and hydrophobicity, while the ethoxy groups serve as reactive sites for controlled hydrolysis and condensation. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core chemical properties, reactivity, and practical applications of DEDPS, designed for researchers and development professionals who seek to leverage its capabilities. We will delve into not just the "what" but the "why" behind its behavior and utility, grounding our discussion in established chemical principles and validated experimental protocols.
Core Physicochemical and Spectroscopic Identity
A precise understanding of a compound's physical and spectroscopic characteristics is the foundation of its effective application. These properties dictate its handling, purification, and analytical confirmation.
Physicochemical Properties
DEDPS is a colorless to pale yellow, moisture-sensitive liquid.[1][2] Its key physical properties are summarized below, providing a baseline for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 2553-19-7 | [1] |
| Molecular Formula | C₁₆H₂₀O₂Si | [1] |
| Molecular Weight | 272.41 g/mol | [1] |
| Boiling Point | 167 °C at 15 mmHg | [1][3] |
| Density | 1.033 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.525 | [1][3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1][4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Spectroscopic and Spectrometric Characterization
Structural elucidation and purity assessment of DEDPS rely on standard spectroscopic techniques. The expected spectral features are a direct consequence of its molecular structure.
Diagram: Molecular Structure of Diethoxydiphenylsilane
Caption: Molecular structure of Diethoxydiphenylsilane.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the aromatic (phenyl) and aliphatic (ethoxy) protons. The phenyl protons typically appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The ethoxy group will present as a quartet around δ 3.8-4.0 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ protons), with coupling between them.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon (directly attached to silicon) appearing at a unique chemical shift compared to the ortho, meta, and para carbons. Signals for the ethoxy group carbons (-OCH₂) and (-CH₃) would be expected in the aliphatic region of the spectrum.[5]
-
²⁹Si NMR Spectroscopy: This technique is highly diagnostic for organosilicon compounds. For DEDPS, a single resonance is expected in a chemical shift range characteristic of silanes with two oxygen and two carbon substituents.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong characteristic bands corresponding to:
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 272, corresponding to the molecular weight. The fragmentation pattern will be dominated by the loss of ethoxy radicals (-•OC₂H₅), phenyl groups (-•C₆H₅), and rearrangements common to organosilanes.
Experimental Protocol: Acquisition of Spectroscopic Data
This protocol outlines a self-validating workflow for the comprehensive characterization of a DEDPS sample.
-
Sample Preparation:
-
Ensure the sample is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, as DEDPS is moisture-sensitive.[8]
-
For NMR, dissolve ~10-20 mg of DEDPS in 0.5-0.7 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube sealed with a cap.
-
For IR, a neat liquid sample can be analyzed directly using a KBr or NaCl plate (for FT-IR) or with an ATR accessory.[6]
-
For MS, dilute the sample in a volatile organic solvent like dichloromethane or hexane for direct infusion or GC-MS analysis.
-
-
Instrumental Analysis:
-
NMR: Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, especially for ¹³C and ²⁹Si nuclei.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.[9]
-
MS: Obtain the mass spectrum using GC-MS to confirm purity and molecular weight or via ESI for softer ionization if needed.[9]
-
-
Data Validation:
-
Cross-reference the data from all three techniques. The integration of the ¹H NMR signals for phenyl and ethoxy protons should match the 10:10 (or 1:1) ratio. The number of signals in the ¹³C NMR should correspond to the number of chemically non-equivalent carbons. The IR bands must confirm the presence of Si-O-C and Si-Ph bonds. The molecular ion peak in the mass spectrum must match the calculated molecular weight.
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Synthesis and Reactivity: The Core of DEDPS Chemistry
The utility of DEDPS stems from its synthesis and subsequent chemical transformations, primarily hydrolysis and condensation.
Synthesis of Diethoxydiphenylsilane
A common and efficient laboratory-scale synthesis involves the reaction of diphenyldichlorosilane with ethanol.[10] The reaction is typically performed in the presence of a base (like pyridine or triethylamine) to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Diagram: Synthesis of Diethoxydiphenylsilane
Caption: General reaction scheme for the synthesis of DEDPS.
Experimental Protocol: Synthesis from Diphenyldichlorosilane
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with a solution of diphenyldichlorosilane in a dry, inert solvent (e.g., toluene or hexane).
-
Reaction: Add a solution containing a stoichiometric excess (e.g., 2.2 equivalents) of absolute ethanol and a base (e.g., pyridine) dropwise to the stirred silane solution at 0 °C. The causality here is critical: slow addition at low temperature controls the exothermicity of the reaction.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Filter the reaction mixture to remove the precipitated hydrochloride salt (e.g., pyridinium hydrochloride).
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diethoxydiphenylsilane.[1][3]
Key Reactivity: Hydrolysis and Condensation
The most important chemical property of DEDPS is its ability to undergo hydrolysis, where the ethoxy groups are replaced by hydroxyl groups to form diphenylsilanediol (Ph₂Si(OH)₂).[11] This reaction is the first step in sol-gel processes and surface modification applications.[12][13]
The hydrolysis is catalyzed by both acid and base.[12][13]
-
Acid-Catalyzed Mechanism: Involves protonation of the ethoxy oxygen, making it a better leaving group (ethanol) for nucleophilic attack by water.[13]
-
Base-Catalyzed Mechanism: Involves direct nucleophilic attack of a hydroxide ion on the silicon center.[12]
The resulting diphenylsilanediol is often an intermediate. It can then undergo condensation with another silanol or an unreacted ethoxysilane to form a stable siloxane (Si-O-Si) bond, releasing water or ethanol, respectively.[12] This condensation process is the basis for forming polymeric networks, gels, and surface coatings.[14] The two non-hydrolyzable phenyl groups remain as pendants, modifying the properties of the final material.
Diagram: Hydrolysis and Condensation Pathway
Caption: Simplified reaction pathway for DEDPS.
Applications in Research and Development
The unique chemical properties of DEDPS translate into several high-value applications.
-
Sol-Gel Precursor: DEDPS is used as a co-precursor with other alkoxysilanes (like TEOS or TMOS) in sol-gel synthesis.[15] The bulky, hydrophobic phenyl groups modify the resulting silica network, increasing its hydrophobicity, improving thermal stability, and altering its mechanical properties.
-
Surface Modification: It is employed to render surfaces hydrophobic. For instance, it can modify nanoporous rice husk silica for use in hydrophobic nano-filters. The ethoxy groups react with surface hydroxyls on a substrate (like silica or metal oxides), covalently grafting the diphenylsilyl moiety to the surface.
-
Analytical Chemistry: DEDPS has been used to create novel stationary phases for solid-phase microextraction (SPME). Fibers coated with a DEDPS-derived sol-gel are effective for extracting polycyclic aromatic hydrocarbons (PAHs) from complex matrices for subsequent GC-MS analysis.
-
Synthetic Reagent: In organic synthesis, DEDPS serves as a reagent for the preparation of diphenylsilylene derivatives, which can act as protecting groups for diols.[2]
Safety, Handling, and Storage
Proper handling of DEDPS is essential for both safety and experimental integrity.
Hazard Profile
DEDPS is classified as an irritant. The primary hazards are summarized in the table below.
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | [6] |
Handling and Storage Protocol
The following workflow ensures safe handling and preserves the chemical's integrity.
Diagram: Safe Handling Workflow
Caption: Recommended workflow for safe handling of DEDPS.
-
Storage: DEDPS is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[8] Keep it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile rubber gloves, and a lab coat.[16]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[16] Use flame-dried glassware and inert atmosphere techniques (e.g., Schlenk line) for reactions sensitive to moisture.
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[17] Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Diethoxydiphenylsilane is a versatile chemical building block whose value lies in the predictable and controllable reactivity of its ethoxy groups, balanced by the stability and functionality imparted by its phenyl substituents. From creating advanced hydrophobic materials and sensitive analytical tools to serving as a key reagent in synthesis, its properties are well-suited to the demands of modern research. A thorough understanding of its physicochemical characteristics, reactivity—especially its hydrolysis and condensation behavior—and proper handling procedures is paramount for any scientist seeking to innovate with this compound. As material demands evolve, the rational application of functional silanes like DEDPS will undoubtedly continue to enable technological advancements.
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